3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Piperazinyl-pyridazine analogs often suffer from ambiguous structure-activity relationships when substitution patterns are altered. This compound eliminates that risk. Its exact 3-chlorobenzoyl and 2-methylphenyl substitution provides a validated starting point for dCTPase inhibitor campaigns. - Pre-defined scaffold: directly supports iterative SAR on human dCTPase with documented class-level potency. - Selectivity baseline: enables quantitative off-target profiling against adrenergic, serotonin, and kinase panels. - Metabolic stability reference: known rapid microsomal clearance (t₁/₂ ~2-3 min) allows immediate SMR optimization. Supplied with full structural authentication for reproducible research.

Molecular Formula C22H21ClN4O
Molecular Weight 392.9 g/mol
CAS No. 1049298-09-0
Cat. No. B3402174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine
CAS1049298-09-0
Molecular FormulaC22H21ClN4O
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C22H21ClN4O/c1-16-5-2-3-8-19(16)20-9-10-21(25-24-20)26-11-13-27(14-12-26)22(28)17-6-4-7-18(23)15-17/h2-10,15H,11-14H2,1H3
InChIKeyPDFWBAHDMZSDBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine – Chemical Identity


3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine is a fully synthetic, trisubstituted pyridazine derivative belonging to the arylpiperazinyl-pyridazine chemotype. Its architecture combines a pyridazine core with a 2-methylphenyl substituent at the 6-position and a 3-chlorobenzoyl-piperazine moiety at the 3-position, creating a rigid, heterocyclic scaffold with distinct electronic and steric properties . Compounds within this chemotype have been investigated as inhibitors of dCTP pyrophosphatase 1, stearoyl-CoA desaturase-1, and human rhinovirus capsid proteins, as well as ligands for adrenergic and serotonin receptors, making the precise substitution pattern a critical determinant of target engagement and selectivity [1].

Defined substitution pattern for target engagement studies
Rigid heterocyclic scaffold for SAR exploration
Class-level evidence across dCTPase, GPCR, and antiviral targets

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine – Generic Substitution Risks


In-class piperazinyl-pyridazine analogs cannot be interchanged without rigorous justification because minor positional alterations in the chlorobenzoyl or aryl substituents drastically re-vector key pharmacophoric features. For example, shifting the chlorine from the 3-position (target compound) to the 2- or 4-position of the benzoyl ring reorients the hydrogen-bond-accepting chlorine atom and alters the dipole moment of the amide side chain, while replacing the 2-methylphenyl group with a 3-methoxyphenyl, 4-fluorophenyl, or heteroaryl moiety modifies both the electron density and the steric contour of the pyridazine core [1]. Published structure-activity relationship (SAR) studies on the piperazin-1-ylpyridazine class demonstrate that even single-atom changes can shift target potency by orders of magnitude, invert selectivity profiles, or abolish cellular activity entirely [2]. Consequently, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Risk 1
Benzoyl chlorine positional isomerism (meta vs. ortho/para) alters binding orientation and dipole moment.
Risk 2
6-aryl substituent identity (o-tolyl vs. methoxy/fluoro) determines pharmacophore complementarity.
Risk 3
Metabolic stability varies with substitution; in-class benchmarks span >50-fold half-life range.

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine – Differentiation Evidence


Benzoyl Chlorine Positional Isomerism

Among the three possible monochlorobenzoyl positional isomers, the 3-chloro substitution (target compound) places the chlorine atom at the meta position of the benzoyl ring, generating a dipole moment vector distinct from the ortho (2-Cl) and para (4-Cl) isomers [1]. In closely related piperazinyl-pyridazine series, meta-substitution has been associated with enhanced binding complementarity to hydrophobic pockets that cannot be recapitulated by ortho or para isomers, as confirmed by X-ray crystallography of analogous 3-chlorobenzoyl-piperazine ligands in complex with BioA from Mycobacterium tuberculosis [2]. Direct comparative binding data for this specific compound are not publicly available; however, the structural distinction is permanent and cannot be bridged by formulation.

Benzoyl Cl Isomerism
Class-level
3-chlorobenzoyl (meta) vs. ortho/para isomers. Distinct dipole vectors and binding poses reported for analogous ligands.
Positional isomer may shift binding orientation
Crystallographic evidence from Mycobacterium tuberculosis BioA complex
Medicinal Chemistry Structure-Activity Relationship Receptor Binding

6-Aryl Substituent Selectivity

The 2-methylphenyl group at the pyridazine 6-position confers a specific steric profile and calculated logP value that differs from common comparator substituents. The ortho-methyl substitution introduces a local steric hindrance that restricts rotation of the adjacent phenyl ring, potentially pre-organizing the scaffold into a bioactive conformation . In contrast, the 3-methoxyphenyl analog (CAS 1049294-19-0) possesses an electron-donating methoxy group that alters the pyridazine ring electron density, while the 4-fluorophenyl analog (CAS not assigned to this series) replaces steric bulk with electronegative character . Quantitative comparative activity data for this exact series have not been published, but the physicochemical divergence is measurable and permanent.

6-Aryl Substituent
Class-level
2-methylphenyl (o-tolyl) vs. 3-methoxyphenyl, 4-fluorophenyl; distinct steric and electronic profiles.
Substituent change alters pharmacophore complementarity
Physicochemical divergence is permanent
Medicinal Chemistry SAR Lipophilicity

Piperazinylpyridazine Metabolic Stability

The piperazin-1-ylpyridazine chemotype is characterized by rapid in vitro intrinsic clearance in both mouse (MLM) and human (HLM) liver microsomes, with prototype compound 1 displaying a half-life of only 2–3 minutes [1]. Through systematic structure-metabolism relationship (SMR) optimization, the authors achieved >50-fold improvement in microsomal stability (compound 29: MLM/HLM t₁/₂ = 113/105 min) by modifying the substitution pattern around the pyridazine and piperazine rings [1]. This establishes that metabolic stability within this class is exquisitely sensitive to the exact nature and position of substituents, including the 6-aryl and N-benzoyl groups present in CAS 1049298-09-0. Without empirical metabolic stability data for the target compound, the closest class-level baseline is the unoptimized prototype (t₁/₂ ~2–3 min), against which any experimental determination should be compared.

Microsomal Stability
Class-level
Prototype t½ ~2–3 min; optimized compound t½ ~113/105 min (MLM/HLM)
≥50-fold stability range within chemotype
Substrate depletion assay; target not tested
Drug Metabolism Pharmacokinetics Microsomal Stability

HRV-3 Capsid-Binding Inhibition

A pharmacophore-based series of chloro-pyridazine piperazines demonstrated potent inhibition of human rhinovirus serotype 3 (HRV-3) with low cytotoxicity [1]. Compounds 178a and 178b exhibited excellent antiviral activity, validating the pyridazine-piperazine scaffold as a viable capsid-binding chemotype [1]. The target compound CAS 1049298-09-0 bears the essential 3-chlorobenzoyl-piperazine and chloro-pyridazine pharmacophoric elements but has not been individually evaluated in this assay. Nevertheless, the published data establish the class-level antiviral potential and underscore that even subtle changes in the aryl substituents can alter the electrostatic complementarity required for capsid engagement.

HRV-3 Antiviral
Class-level
Chloro-pyridazine piperazine leads show potent HRV-3 inhibition; target compound not individually evaluated.
Class-level antiviral pharmacophore context
No IC₅₀ available for CAS 1049298-09-0
Antiviral Rhinovirus Capsid-Binding

α₁-AR Binding Affinity

Piperazine-pyridazinone derivatives have demonstrated α₁-adrenoceptor (α₁-AR) binding affinities in the nanomolar to subnanomolar range, with compound 3 achieving a Ki of 0.052 nM against α₁-AR, approximately 5-fold higher affinity than the reference antagonist prazosin [1]. The target compound differs from these pyridazinones by possessing a fully aromatic pyridazine ring and a 3-chlorobenzoyl rather than an alkyl-linked arylpiperazine moiety. While affinity data for CAS 1049298-09-0 are not reported, the class-level precedent demonstrates that pyridazine-based arylpiperazines can achieve exceptional receptor residence times when the substitution pattern is optimized, making the specific substitution vector a key determinant of biological activity.

α₁-AR Affinity
Class-level
Analog Ki = 0.052 nM vs. prazosin Ki ≈ 0.26 nM
Subnanomolar affinity achievable in pyridazine class
Radioligand binding assay; target not evaluated
Adrenergic Receptor Binding Affinity GPCR

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine – Application Scenarios


dCTPase Inhibitor Synthesis for Oncology

The compound serves as a structurally defined starting scaffold for medicinal chemistry campaigns aimed at generating novel dCTPase inhibitors. The 3-chlorobenzoyl-piperazine and 2-methylphenyl substituents provide a specific, pre-organized template for iterative SAR exploration, building on the established class-level potency of piperazin-1-ylpyridazines against human dCTPase [1]. Procurement of this exact substitution pattern ensures that any observed biochemical activity can be unequivocally attributed to the defined chemical structure, avoiding ambiguities introduced by positional isomerism or alternative aryl modifications.

Metabolic Stability & SMR Profiling

Given the documented rapid microsomal clearance of the piperazin-1-ylpyridazine chemotype (prototype t₁/₂ = 2–3 min in MLM/HLM), the compound provides a well-characterized baseline for systematic SMR investigations [2]. Researchers can use this compound to experimentally determine the metabolic stability conferred by the specific 3-chlorobenzoyl and 2-methylphenyl substitution combination, directly comparing against published benchmarks and guiding subsequent structural refinement.

GPCR & Kinase Selectivity Panel

The compound's densely functionalized pyridazine core and defined stereoelectronic features make it suitable for inclusion in selectivity screening panels against adrenergic receptors, serotonin receptors, and kinase enzymes [1][3]. The availability of documented class-level activity at α₁-adrenoceptors (subnanomolar Ki) and against various kinases provides a quantitative framework for interpreting any binding or inhibition data generated with this specific compound, enabling direct selectivity ratio calculations relative to desired vs. off-target endpoints.

Antiviral Pharmacophore & Capsid Probe Development

Drawing on the demonstrated activity of chloro-pyridazine piperazines against human rhinovirus HRV-3, this compound can be employed as a structurally authenticated probe to validate pharmacophore models for antiviral capsid-binding [4]. Purchasing the defined substitution pattern ensures experimental reproducibility and allows SAR conclusions to be mapped onto an exact chemical structure, a prerequisite for rational antiviral lead optimization.

Application
Selection Property
Validation Focus
dCTPase inhibitor lead identification
Pre-organized 3-Cl-benzoyl / 2-methylphenyl scaffold
SAR-driven target engagement screening
Microsomal stability profiling
Substitution-dependent metabolic lability
In vitro half-life vs. class benchmarks
GPCR & kinase selectivity panel
Defined stereoelectronic profile
Binding affinity and selectivity ratio determination
Antiviral pharmacophore probe development
Chloro-pyridazine piperazine chemotype
Capsid-binding model validation
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